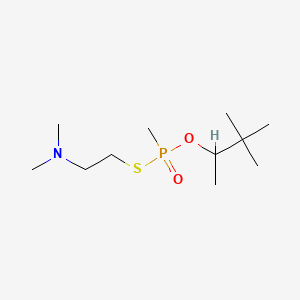
m-Azobenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M-azobenzenesulfonic acid is azobenzene derivative carrying a single sulfonate substituent at the meta-position. It is a member of azobenzenes and an arenesulfonic acid. It is a conjugate acid of a m-azobenzenesulfonate.
Wissenschaftliche Forschungsanwendungen
1. Use in Molecular Materials
m-Azobenzenesulfonic acid, a type of azobenzene compound, plays a significant role in various scientific areas, particularly in the chemical industry. Historically, aromatic azo compounds have been extensively used as dyes. Their ability to undergo efficient cis-trans isomerization upon exposure to suitable radiation makes them excellent candidates for functioning as molecular switches. Various synthetic methods for azo compounds have been developed, highlighting their importance in material science (Merino, 2011).
2. Development of Conducting Polymers
Azobenzenesulfonic acid has been used to synthesize new dopants for polyaniline, a conducting polymer. This synthesis involves a diazotized coupling reaction, resulting in materials with increased conductivity, useful for high-temperature applications. The study of these materials provides insights into the relationship between dopant structure and the electrical properties of the polymers (Jayakannan et al., 2006).
3. Photoregulation in Polypeptide Membranes
In a study involving photoresponsive polypeptides, m-Azobenzenesulfonic acid was used to induce structural changes in membrane compositions. The research showed that UV light irradiation could cause a transition in the membrane structure, suggesting potential applications in fields like nanotechnology and bioengineering (Sato et al., 1989).
4. Modification of Nucleic Acids for Nanotechnology
Azobenzene derivatives, including m-Azobenzenesulfonic acid, have been explored for the modification of nucleic acids. Their introduction into nucleic acids aids in constructing light-switching biosystems and light-driven nanomachines, opening avenues in biotechnology and nanotechnology (Li et al., 2014).
5. Application in Photopharmaceuticals
Research has focused on using azobenzene compounds, including m-Azobenzenesulfonic acid derivatives, for in vivo applications like optically controlled drugs. These compounds have potential in targeted drug action with precise temporal control, particularly in photopharmacology (Dong et al., 2015).
6. Bioorthogonal Ligation and Biological Processes
m-Azobenzenesulfonic acid derivatives have been used in bioorthogonal ligation, demonstrating their utility in modifying surfaces and incorporating into functional peptides. This application is particularly relevant in the field of molecular biology and biochemistry (Poloni et al., 2014).
7. Environmental Applications
Studies on azobenzenesulfonic photoalignment materials have revealed their sensitivity and rewritability, particularly in relation to relative humidity. This characteristic is vital for applications in display technology and photonics, providing insights into the environmental influence on material properties (Shi et al., 2017).
Eigenschaften
Produktname |
m-Azobenzenesulfonic acid |
|---|---|
Molekularformel |
C12H10N2O3S |
Molekulargewicht |
262.29 g/mol |
IUPAC-Name |
3-phenyldiazenylbenzenesulfonic acid |
InChI |
InChI=1S/C12H10N2O3S/c15-18(16,17)12-8-4-7-11(9-12)14-13-10-5-2-1-3-6-10/h1-9H,(H,15,16,17) |
InChI-Schlüssel |
NUUWITGRVBOIOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Hydroxy-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1258494.png)












